

Application Notes and Protocols for the GC-MS Analysis of alpha-Amylcinnamaldehyde

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Compound of Interest

Compound Name: *alpha-Amylcinnamaldehyde*

Cat. No.: B1665258

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Introduction

alpha-Amylcinnamaldehyde, a synthetic fragrance ingredient with a characteristic floral, jasmine-like scent, is widely used in cosmetics, perfumes, and other consumer products.[1][2] Due to its potential to cause skin sensitization, its concentration is regulated in many regions, necessitating accurate and reliable analytical methods for its quantification.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly employed technique for the identification and quantification of **alpha-Amylcinnamaldehyde** in complex matrices due to its high sensitivity and selectivity.[4][5] These application notes provide a detailed protocol for the analysis of **alpha-Amylcinnamaldehyde** in a cosmetic cream matrix using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of **alpha-Amylcinnamaldehyde**.

Parameter	Value	Source
Chemical Name	alpha-Amylcinnamaldehyde	[6]
CAS Number	122-40-7	[6]
Molecular Formula	C14H18O	[7]
Molecular Weight	202.29 g/mol	[7]
Typical GC Column	DB-5MS, (5%-phenyl)-methylpolysiloxane	[4]
Typical Retention Time	15-20 minutes (dependent on exact GC parameters)	N/A
Key Mass-to-Charge Ratios (m/z) for SIM	202 (M+), 145, 128, 115, 91	[7]
Limit of Detection (LOD)	0.1 - 1.0 mg/kg (ppm) in product	[8]
Limit of Quantification (LOQ)	0.5 - 5.0 mg/kg (ppm) in product	[4][8]

Experimental Protocols

This section details the methodology for the extraction and subsequent GC-MS analysis of **alpha-Amylcinnamaldehyde** from a cosmetic cream sample.

1. Materials and Reagents

- Solvents: Methanol (HPLC or GC grade), Dichloromethane (DCM, HPLC or GC grade)
- Standards: Certified reference standard of **alpha-Amylcinnamaldehyde** (≥97% purity), Internal Standard (IS) such as 1,4-dibromobenzene or a suitable deuterated analog.
- Reagents: Anhydrous Sodium Sulfate
- Sample Matrix: Cosmetic cream

2. Preparation of Standard Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of **alpha-Amylcinnamaldehyde** standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol at the same concentration.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Accurately weigh approximately 1.0 g of the cosmetic cream sample into a 50 mL centrifuge tube.
- Add 10 mL of methanol to the tube and vortex for 2 minutes to disperse the sample.
- Spike the sample with the internal standard solution to a final concentration of 10 µg/mL.
- Add 10 mL of dichloromethane to the tube and vortex vigorously for 5 minutes to extract the analytes.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette.
- Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Parameters

- Gas Chromatograph: Agilent 7890B GC System (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- GC Column: DB-5MS (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent (5%-phenyl)-methylpolysiloxane capillary column.[4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
- Injector Temperature: 250 °C.[4]
- Injection Volume: 1.0 μ L in splitless mode.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp 1: 10 °C/min to 180 °C
 - Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
- Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C.[4]
- Ionization Mode: Electron Ionization (EI) at 70 eV
- MS Acquisition Mode:
 - Full Scan: Mass range of m/z 40-450 for initial identification.
 - Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions (m/z): 202, 145, 128 for **alpha-Amylcinnamaldehyde**, and the characteristic ions for the chosen internal standard.[4]

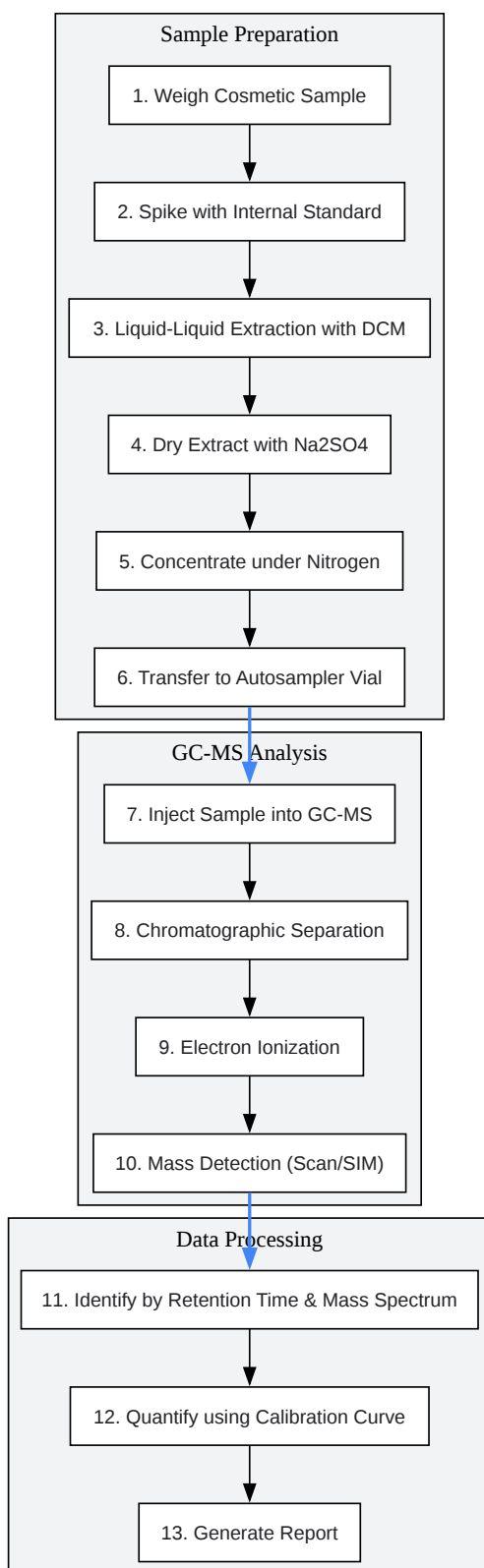
5. Data Analysis and Quantification

- Identification: Identify the **alpha-Amylcinnamaldehyde** peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the certified reference

standard. The NIST mass spectral library can be used for further confirmation.^[7]

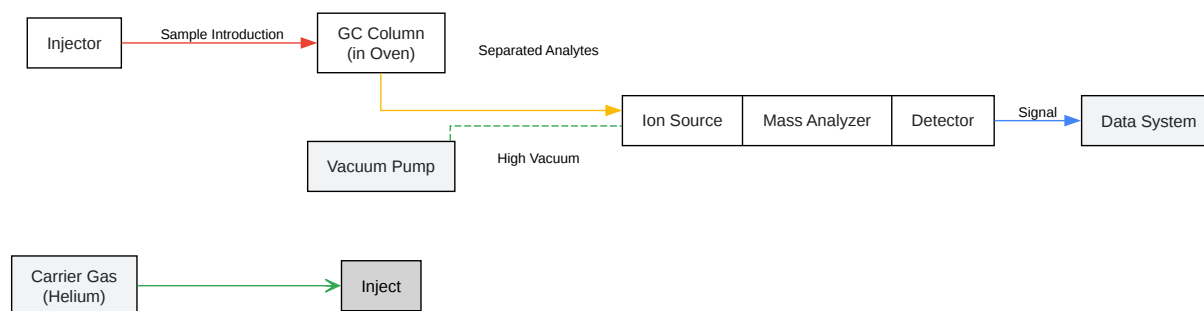
- Quantification: Construct a calibration curve by plotting the ratio of the peak area of **alpha-Amylcinnamaldehyde** to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of **alpha-Amylcinnamaldehyde** in the sample extract from the calibration curve using the peak area ratio obtained for the sample.

Visualizations



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Caption: Experimental workflow for GC-MS analysis of **alpha-Amylcinnamaldehyde**.



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Caption: Logical relationship of components in a GC-MS system.

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